molecular formula C16H17NO5S2 B2784948 4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 380576-56-7

4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B2784948
CAS RN: 380576-56-7
M. Wt: 367.43
InChI Key: ZIBSKCVAJHCBBI-UKTHLTGXSA-N
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Description

4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C16H17NO5S2 and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality 4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemiluminescence Studies

Research on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which share some structural similarities with the target compound, has been conducted to explore their chemiluminescence properties. These studies focus on the synthesis and base-induced decomposition of dioxetanes in DMSO, yielding light emission at specific wavelengths. Such compounds are stable at room temperature and offer potential applications in chemiluminescence-based assays and imaging technologies (Watanabe et al., 2010).

Antitumor Activity

Compounds structurally related to the target molecule have been synthesized and evaluated for their antitumor activities. A study on 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids and their derivatives demonstrated moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line showing particular sensitivity. This indicates potential therapeutic applications for the compound in cancer research (Horishny & Matiychuk, 2020).

Antibacterial and Anti-enzymatic Potential

Another study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are related in structure and function. These compounds demonstrated significant antibacterial activity against various bacterial strains and moderate inhibitory effects on the α-chymotrypsin enzyme. This suggests potential applications in developing new antibacterial agents and studying enzyme inhibition mechanisms (Siddiqui et al., 2014).

Antimicrobial and Antiproliferative Activities

Similar thiazolidinone derivatives have been synthesized and tested for antimicrobial and antiproliferative activities. These studies highlight the potential of such compounds to act as antimicrobial agents and to inhibit the growth of human cancer cell lines, indicating their relevance in the development of new therapeutic agents (Chandrappa et al., 2008).

properties

IUPAC Name

4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-21-11-5-6-12(22-2)10(8-11)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBSKCVAJHCBBI-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

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